OG-881 is a chemical compound that has garnered attention in the field of biochemistry, particularly as a selective inhibitor of the enzyme lysine-specific demethylase 1A (KDM1A). This enzyme plays a crucial role in epigenetic regulation by demethylating lysine residues on histones, which can influence gene expression. OG-881 is classified as a chemoprobe, specifically designed to study KDM1A's function and its interactions within biological systems. Its unique structure allows for high specificity and selectivity towards KDM1A, making it a valuable tool in research related to cancer and other diseases where epigenetic regulation is disrupted.
OG-881 was developed as part of a series of compounds aimed at understanding and inhibiting KDM1A activity. The compound is classified under small molecule inhibitors and is utilized in various biochemical assays to probe the enzyme's activity and function in different biological contexts. Its synthesis and characterization have been documented in several scientific studies, highlighting its potential applications in therapeutic development.
The synthesis of OG-881 involves several steps that ensure the production of the desired isomer with high purity. The compound is synthesized from precursor materials through a series of reactions that include cyclization and functional group modifications.
The synthesis procedure has been detailed in various publications, emphasizing the importance of stereochemistry in achieving the active form of OG-881. For instance, the (1R,2S) isomer has been noted for its enhanced binding affinity to KDM1A compared to racemic mixtures .
OG-881's molecular structure features a cyclopropyl moiety that contributes significantly to its biological activity.
The structural analysis has been performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming the compound's identity and purity.
OG-881 participates in specific biochemical reactions primarily involving its interaction with KDM1A.
Research indicates that OG-881 exhibits an IC₅₀ value of approximately 120 nM against KDM1A, demonstrating its potency as an inhibitor .
The mechanism by which OG-881 exerts its effects involves several key processes:
Studies have shown that treatment with OG-881 can lead to reduced levels of free KDM1A in treated cells, indicating effective target engagement .
Relevant data from stability studies indicate that OG-881 maintains its integrity over extended periods when stored appropriately.
OG-881 has been primarily utilized in scientific research focused on epigenetics and cancer biology:
Histone lysine demethylases (KDMs) dynamically regulate gene expression by removing methyl groups from specific lysine residues on histone tails, thereby modulating chromatin accessibility. These enzymes fall into two major classes: flavin adenine dinucleotide (FAD)-dependent amine oxidases (e.g., KDM1 family) and α-ketoglutarate-dependent Jumonji C (JmjC) domain-containing proteins. KDMs fine-tune transcriptional activation or repression by erasing methyl marks associated with open (e.g., H3K4me1/2) or closed (e.g., H3K9me1/2) chromatin states [3] [10]. Beyond histones, several KDMs demethylate nonhistone substrates, including transcription factors (e.g., p53), linking epigenetic modulation to cellular signaling pathways critical for differentiation, metabolism, and stress responses [6] [10]. Dysregulation of KDM activity disrupts histone methylation landscapes, contributing to aberrant gene expression in cancer and developmental disorders [7].
KDM1A (Lysine-Specific Demethylase 1A/LSD1), the inaugural discovered histone demethylase, exhibits dual functionality. It represses transcription via H3K4me1/2 demethylation and activates genes through H3K9me1/2 demethylation when complexed with nuclear hormone receptors [10]. Structurally, KDM1A comprises three domains:
Quantifying target engagement for covalent KDM1A inhibitors faces three key hurdles:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0